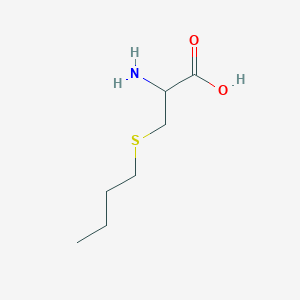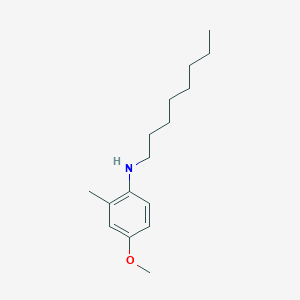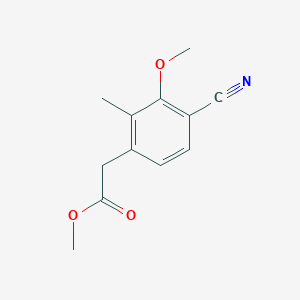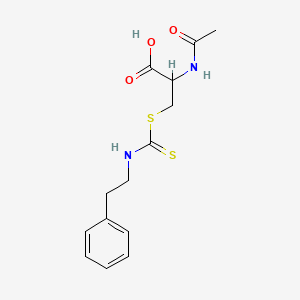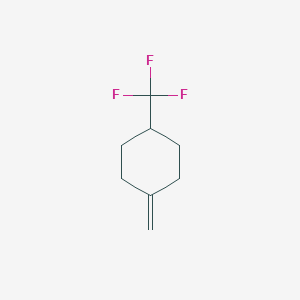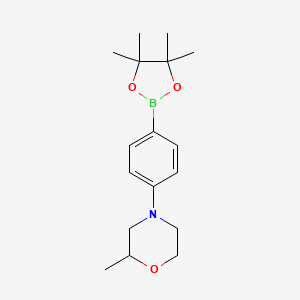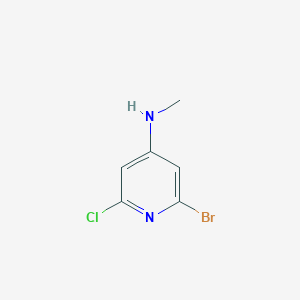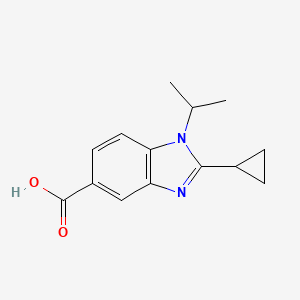
2-Cyclopropyl-1-propan-2-ylbenzimidazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-1-propan-2-ylbenzimidazole-5-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core. Benzimidazoles are known for their diverse applications in medicinal chemistry due to their structural similarity to purines, which are fundamental components of DNA and RNA. This compound, with its unique cyclopropyl and propan-2-yl substituents, offers potential for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1-propan-2-ylbenzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. One efficient method is the one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology . This method allows for the synthesis of benzimidazoles in high yields (80-99%) under mild conditions.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs large-scale condensation reactions using o-phenylenediamine and carboxylic acid derivatives. The reaction conditions are optimized to ensure high yield and purity, often involving refluxing temperatures and the use of mineral acids or acetic acid as catalysts .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclopropyl-1-propan-2-ylbenzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of N-alkylated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-1-propan-2-ylbenzimidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to purines.
Industry: Utilized in the development of functional materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-1-propan-2-ylbenzimidazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-Substituted benzimidazoles: These compounds share the benzimidazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Benzimidazole-5-carboxylic acid derivatives: These compounds have similar structural features but may have different substituents at the 2-position, affecting their reactivity and applications.
Uniqueness: 2-Cyclopropyl-1-propan-2-ylbenzimidazole-5-carboxylic acid is unique due to its specific substituents, which confer distinct chemical properties and potential biological activities. The cyclopropyl group, in particular, can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development .
Eigenschaften
Molekularformel |
C14H16N2O2 |
|---|---|
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
2-cyclopropyl-1-propan-2-ylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C14H16N2O2/c1-8(2)16-12-6-5-10(14(17)18)7-11(12)15-13(16)9-3-4-9/h5-9H,3-4H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
LURUVHXWGKRDJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=C(C=C(C=C2)C(=O)O)N=C1C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[1-(cyclopentylamino)propan-2-yl]carbamate](/img/structure/B13886841.png)
![3-Tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13886843.png)
![3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride](/img/structure/B13886853.png)

